molecular formula C21H16BrN3O B11137157 4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B11137157
M. Wt: 406.3 g/mol
InChI Key: PBRLSXLSALXVCQ-UHFFFAOYSA-N
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Description

4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its complex structure, which includes a bromine atom, a benzamide group, and a phenylimidazo[1,2-a]pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction is often carried out under microwave irradiation, which enhances the reaction rate and yield. The general reaction scheme is as follows:

    Condensation Reaction:

This method is advantageous due to its simplicity, high yield, and environmentally benign nature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide can undergo various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Mild to moderate temperatures, organic solvents.

      Products: Substituted imidazo[1,2-a]pyridine derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Aqueous or organic solvents, controlled temperatures.

      Products: Oxidized imidazo[1,2-a]pyridine derivatives.

  • Reduction Reactions

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Organic solvents, low temperatures.

      Products: Reduced imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is often used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anticancer, antiviral, and antibacterial activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
  • 4-Bromo-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
  • 4-Chloro-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Uniqueness

Compared to similar compounds, 4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methyl group at specific positions on the imidazo[1,2-a]pyridine ring can significantly affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C21H16BrN3O

Molecular Weight

406.3 g/mol

IUPAC Name

4-bromo-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H16BrN3O/c1-14-7-12-18-23-19(15-5-3-2-4-6-15)20(25(18)13-14)24-21(26)16-8-10-17(22)11-9-16/h2-13H,1H3,(H,24,26)

InChI Key

PBRLSXLSALXVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=C1

Origin of Product

United States

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